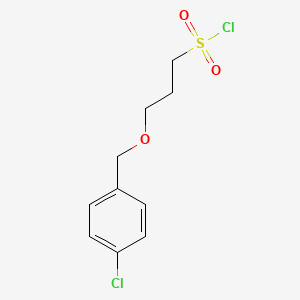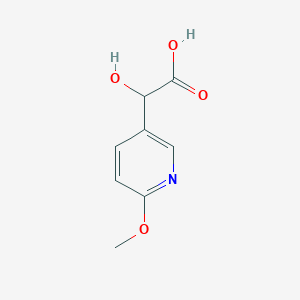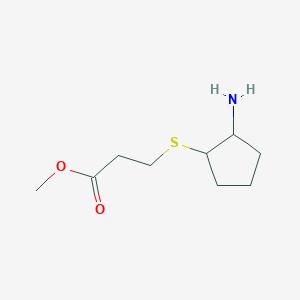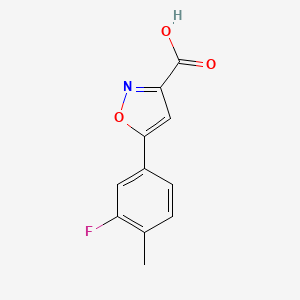
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the isoxazole ring. The compound has a molecular formula of C11H8FNO3 and a molecular weight of 221.19 g/mol .
Méthodes De Préparation
The synthesis of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Analyse Des Réactions Chimiques
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and methyl groups on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound has a methoxy group instead of a fluorine atom, which can lead to different chemical and biological properties.
5-Phenylisoxazole-3-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
5-Methylisoxazole-3-carboxylic acid: Contains a methyl group on the isoxazole ring, which can influence its chemical behavior. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-2-3-7(4-8(6)12)10-5-9(11(14)15)13-16-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
QTJGJQPSLFTBSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)

![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)

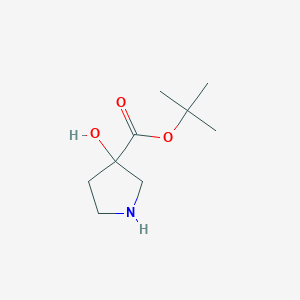

amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)
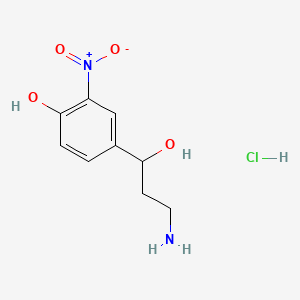
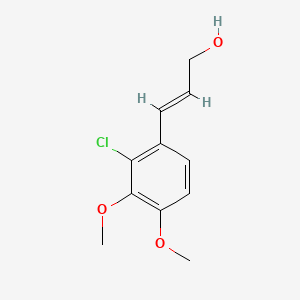
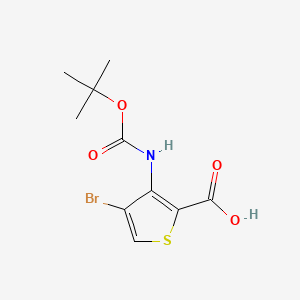
![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
